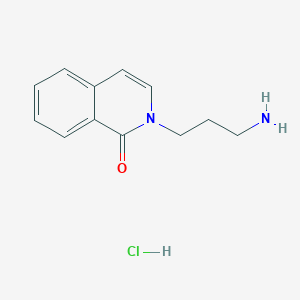

2-(3-Aminopropyl)isoquinolin-1(2H)-one hydrochloride

Description

2-(3-Aminopropyl)isoquinolin-1(2H)-one hydrochloride is a synthetic isoquinolinone derivative characterized by a 3-aminopropyl substituent at the 2-position of the isoquinolinone core and a hydrochloride counterion. This structural motif is often exploited in medicinal chemistry for targeting receptors or enzymes in the central nervous system (CNS) due to the amine group’s ability to improve blood-brain barrier (BBB) penetration .

The hydrochloride salt form improves solubility in polar solvents, a critical factor for bioavailability.

Properties

IUPAC Name |

2-(3-aminopropyl)isoquinolin-1-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O.ClH/c13-7-3-8-14-9-6-10-4-1-2-5-11(10)12(14)15;/h1-2,4-6,9H,3,7-8,13H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRXIDSBMCIXSCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CN(C2=O)CCCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40696800 | |

| Record name | 2-(3-Aminopropyl)isoquinolin-1(2H)-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40696800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

857808-68-5 | |

| Record name | 2-(3-Aminopropyl)isoquinolin-1(2H)-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40696800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Cyclodehydration of N-Formyl-Phenylacetamides

A key foundational step is the synthesis of 2H-3-isoquinolones, which are precursors to isoquinolinones. According to US Patent US3954771A, the process involves:

- Starting from readily available phenylacetic acids and formamides to synthesize N-formyl-phenylacetamides.

- Cyclodehydration of these intermediates using strong acids such as concentrated sulfuric acid, polyphosphoric acid, or other cyclodehydration agents (e.g., acetic anhydride, p-toluenesulfonic acid).

- The reaction is typically carried out at temperatures between 0°C and 60°C under nitrogen atmosphere for 1 to 48 hours.

- After reaction completion, neutralization with basic agents like sodium bicarbonate or ammonium hydroxide allows isolation of the isoquinolone.

This method is advantageous due to:

- Higher yields compared to older methods.

- Fewer operational stages (only two main steps).

- Use of inexpensive and readily available starting materials.

Table 1: Cyclodehydration Reaction Conditions

| Parameter | Details |

|---|---|

| Starting Material | N-formyl-phenylacetamides |

| Cyclodehydration Agent | Concentrated sulfuric acid (preferred) |

| Temperature Range | 0°C to 60°C |

| Reaction Time | 1 to 48 hours |

| Atmosphere | Nitrogen |

| Neutralization Agent | Sodium bicarbonate or ammonium hydroxide |

| Solvent for Extraction | Chloroform, methylene chloride, n-butanol |

Yield: Approximately 50% or higher depending on substituents and conditions.

Introduction of the 3-Aminopropyl Side Chain

Alkylation and Amidation Approaches

Following the formation of the isoquinolinone core, the 3-aminopropyl substituent is introduced typically via nucleophilic substitution or amide bond formation.

- One approach involves reacting the isoquinolinone derivative with a suitable 3-aminopropyl halide or its equivalent under basic conditions.

- Alternatively, amidation reactions can be employed using 3-aminopropanoic acid derivatives or esters with the isoquinolinone nitrogen.

Recent research (2024) on related quinolin-2-one derivatives demonstrates the use of coupling agents such as DCC (dicyclohexylcarbodiimide) and N-hydroxysuccinimide (NHS) to facilitate amide bond formation between quinolinone propanoic acids and amines, including propyl amine derivatives, under mild conditions (0°C to room temperature) with good yields.

Table 2: Representative Amidation Reaction Conditions

| Reagents | Conditions | Outcome |

|---|---|---|

| Quinolinone propanoic acid | DCC, NHS in dry acetonitrile | Formation of amide linkage |

| Amines (e.g., 3-aminopropyl) | 0°C for 2 h, then RT for 12 h | High yield N-alkylated isoquinolinone |

| Workup | Filtration, washing with Na2CO3, HCl | Purified amide product |

Conversion to Hydrochloride Salt

The free base 2-(3-aminopropyl)isoquinolin-1(2H)-one is typically converted to its hydrochloride salt to improve stability and solubility:

- Treatment with hydrochloric acid in an appropriate solvent (e.g., ethanol or ethyl acetate).

- Crystallization or precipitation of the hydrochloride salt.

- Drying under reduced pressure to obtain the pure hydrochloride form.

Representative Experimental Procedure Summary

| Step | Procedure Description | Key Parameters |

|---|---|---|

| 1 | Synthesis of N-formyl-phenylacetamide from phenylacetic acid and formamide | Acetone solvent, 0°C to reflux |

| 2 | Cyclodehydration with concentrated sulfuric acid under nitrogen atmosphere | 20-25°C, 4-12 hours |

| 3 | Neutralization with sodium bicarbonate, extraction with chloroform | Room temperature |

| 4 | Alkylation or amidation with 3-aminopropyl amine or derivatives using DCC/NHS coupling | 0°C to RT, 12-14 hours |

| 5 | Conversion to hydrochloride salt by acid treatment and crystallization | Room temperature, ethanol solvent |

Research Findings and Notes

- The cyclodehydration method using concentrated sulfuric acid is the most widely reported and reliable for isoquinolinone core formation with good yields and purity.

- The use of coupling agents such as DCC and NHS allows efficient amidation under mild conditions, minimizing side reactions and decomposition.

- The hydrochloride salt form enhances the compound's handling properties, including crystallinity and storage stability.

- Alternative cyclodehydration agents (e.g., polyphosphoric acid, phosphorus oxychloride) have been reported but often require more stringent conditions or result in lower yields.

- Purification typically involves recrystallization from ethanol or ethyl acetate to achieve high purity.

Chemical Reactions Analysis

Types of Reactions

2-(3-Aminopropyl)isoquinolin-1(2H)-one hydrochloride can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction may produce amines or other reduced derivatives.

Scientific Research Applications

Overview

2-(3-Aminopropyl)isoquinolin-1(2H)-one hydrochloride is a compound of significant interest in medicinal chemistry and pharmacology. Its structural features allow it to interact with various biological targets, making it a candidate for therapeutic applications. This article explores its scientific research applications, including its biological activities, synthesis methods, and case studies that highlight its potential.

Anticancer Activity

Research has indicated that this compound exhibits notable anticancer properties. Studies have evaluated its efficacy against various cancer cell lines, revealing promising results:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 225 |

| HepG2 | 12.41 |

| HCT-116 | 9.71 |

| PC3 | 2.29 |

The compound has been shown to induce apoptosis in cancer cells, significantly affecting cell morphology and viability at higher concentrations. Notably, it disrupts cellular integrity as evidenced by elevated lactate dehydrogenase (LDH) enzyme activity in treated cells compared to controls.

Antibacterial Activity

The compound also demonstrates antibacterial properties against various pathogens:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| E. faecalis | 40 |

| P. aeruginosa | 50 |

| K. pneumoniae | 45 |

Inhibition zone diameters were comparable to standard antibiotics, indicating its potential as an antibacterial agent.

Neuropharmacological Applications

Recent studies suggest that derivatives of isoquinoline compounds can modulate neurotransmitter systems, particularly dopamine and serotonin receptors. This modulation is critical in developing treatments for mood disorders and neurodegenerative diseases .

Case Study 1: Antitumor Efficacy

A study investigated the compound's effects on breast cancer cell lines, focusing on its ability to induce apoptosis. The findings indicated that treatment with the compound led to significant morphological changes in the cells and increased LDH activity, suggesting cytotoxic effects.

Case Study 2: Structure-Activity Relationship (SAR)

Research into SAR has shown that modifications to the isoquinoline structure can enhance biological activity. Substituents on the aromatic ring were found to play a crucial role in increasing potency against various cancer cell lines .

Case Study 3: Antibacterial Mechanisms

A comprehensive study assessed the antibacterial mechanisms of related compounds, revealing that structural analogs exhibited varying degrees of effectiveness against M. tuberculosis. These findings support further exploration into the antibacterial potential of isoquinoline derivatives .

Mechanism of Action

The mechanism of action of 2-(3-Aminopropyl)isoquinolin-1(2H)-one hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison:

Table 1: Structural and Physicochemical Comparison

Key Observations:

The latter’s rigid bicyclic systems likely improve receptor binding affinity but may limit BBB penetration . Glycosylated derivatives () exhibit high polarity due to hydroxyl-rich sugar moieties, increasing water solubility but reducing membrane permeability. Their anti-viral activity (e.g., in ’s assay) contrasts with the target compound’s unexplored but theoretically distinct biological profile .

Physicochemical Properties: Melting Points: The glycosylated compound in has a high melting point (232–233°C), attributed to hydrogen bonding from hydroxyl groups. Hydrochloride salts (e.g., target compound, Palonosetron) typically exhibit elevated melting points due to ionic crystal lattice stability . Solubility: The aminopropyl group in the target compound likely confers better aqueous solubility than aromatic substituents (e.g., phenylethoxy in ), which are more lipophilic .

Therapeutic Applications: Palonosetron-3-ene HCl () is a clinically used antiemetic targeting 5-HT₃ receptors, highlighting the pharmacological relevance of isoquinolinone derivatives. The target compound’s aminopropyl group may align with serotonin or dopamine receptor targeting, but further studies are needed .

Synthetic Complexity: Compounds with bicyclic or glycosylated groups (–3) require multi-step syntheses, while the target compound’s simpler substituent may allow more straightforward scale-up.

Biological Activity

2-(3-Aminopropyl)isoquinolin-1(2H)-one hydrochloride, a compound derived from isoquinoline, has garnered attention for its diverse biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C12H14ClN. Its structure features an isoquinoline core with an aminopropyl side chain, which is crucial for its biological activity.

The compound exhibits multiple mechanisms of action, primarily through its interaction with various biological targets:

- Inhibition of Enzymes : It has been shown to inhibit key enzymes involved in cancer progression, such as tyrosyl-DNA phosphodiesterase I (Tdp1) and topoisomerase I (Top1), which are critical in DNA repair pathways .

- Cell Signaling Modulation : The compound modulates several signaling pathways that regulate cell proliferation and apoptosis. For instance, it has been found to impact the fibroblast growth factor receptor (FGFR) signaling pathway, leading to reduced cell migration and proliferation.

Anticancer Activity

Numerous studies have evaluated the anticancer potential of this compound:

- Cell Viability Assays : In vitro studies demonstrated that the compound significantly decreases the viability of various cancer cell lines such as MDA-MB-231 (breast cancer) and PC-3 (prostate cancer). For example, at a concentration of 10 µM, cell viability dropped below 47% in MDA-MB-231 cells .

| Cell Line | GI50 (µM) | Effect at 10 µM |

|---|---|---|

| MDA-MB-231 | <10 | <47% viability |

| PC-3 | 28 - 48 | Significant reduction |

| MRC-5 | >82 | Minimal effect |

Mechanistic Studies

The compound's ability to induce apoptosis in cancer cells has been linked to its role in disrupting mitochondrial function and promoting lysosomal impairment. In specific studies, treatment with the compound led to a dose-dependent decrease in mitochondrial membrane potential .

Case Studies

- In Vivo Studies : In animal models bearing H22 tumors, administration of this compound resulted in a significant increase in median survival time compared to control groups. The median survival time increased from 12.75 days in controls to approximately 30.75 days with treatment .

- Comparison with Other Compounds : When compared to standard treatments like amonafide, this compound exhibited superior efficacy in reducing tumor metastasis and improving survival rates .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetic profile is essential for evaluating therapeutic potential:

- Absorption and Distribution : The compound demonstrates favorable absorption characteristics, allowing it to reach effective concentrations in target tissues.

- Toxicity Profile : Preliminary toxicity assessments indicate that it possesses a manageable safety profile at therapeutic doses, although further studies are necessary to fully elucidate its long-term effects.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-(3-aminopropyl)isoquinolin-1(2H)-one hydrochloride, and how can reaction yields be improved?

- Methodological Answer : The synthesis typically involves multi-step organic reactions, starting with the construction of the isoquinolin-1(2H)-one core. Key steps include cyclization using POCl₃ (for heterocycle formation) and subsequent functionalization with halogenated reagents or amines . To improve yields, optimize reaction conditions (e.g., solvent polarity, temperature) and employ catalysts like NaI or K₂CO₃ for efficient cyclization . Continuous flow synthesis and automated monitoring may enhance reproducibility in scaled-up reactions .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use HPLC with ≥98% purity thresholds (as seen in bisindolylmaleimide derivatives) for quantitative analysis . Structural confirmation requires NMR (¹H/¹³C) to verify the isoquinolinone core and the aminopropyl side chain. X-ray crystallography (monoclinic C2/c space group, as in similar dihydroisoquinolinones) provides definitive bond-length and hydrogen-bonding data . Mass spectrometry (MS) with ≤5 ppm mass tolerance ensures accurate molecular weight confirmation .

Q. What solvents are compatible with this compound for biological assays, given its hydrochloride form?

- Methodological Answer : The hydrochloride salt enhances water solubility, making aqueous buffers (e.g., PBS) suitable for in vitro studies. For lipid-soluble environments, use dimethyl sulfoxide (DMSO) or ethanol, but confirm stability via UV-vis spectroscopy over 24-hour periods. Avoid chlorinated solvents (e.g., chloroform) due to potential reactivity with the amine group .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data across studies involving this compound?

- Methodological Answer : Discrepancies may arise from impurities, solvent effects, or assay conditions. Perform orthogonal assays (e.g., SPR, fluorescence polarization) to validate target binding. Use one-way ANOVA (α = 0.05) to statistically compare datasets, as demonstrated in lipidomics studies . Additionally, verify compound stability under assay conditions (pH, temperature) via LC-MS .

Q. What strategies are effective for modifying the isoquinolinone scaffold to enhance target selectivity?

- Methodological Answer : Introduce substituents at the 3-aminopropyl position to modulate steric and electronic properties. For example, fluorophenyl or trifluoromethoxyphenyl groups (as in related oxadiazolyl derivatives) can enhance binding to hydrophobic pockets . Computational docking (e.g., AutoDock Vina) paired with SAR analysis of derivatives (e.g., methyl or morpholinopropyl analogs) can guide rational design .

Q. How can crystallographic data inform the design of analogs with improved thermodynamic stability?

- Methodological Answer : Analyze hydrogen-bonding networks (e.g., C—H···π interactions in dihydroisoquinolinones) to identify critical stabilizing motifs . Compare unit cell parameters (e.g., monoclinic vs. triclinic systems) to predict packing efficiency. For instance, derivatives with β angles near 100° (as in C15H13NO2) exhibit favorable lattice stability .

Q. What analytical techniques are critical for detecting degradation products during long-term storage?

- Methodological Answer : Accelerated stability studies (40°C/75% RH for 6 months) paired with UPLC-MS/MS can identify hydrolytic or oxidative degradation products. Focus on detecting cleavage of the aminopropyl group or isoquinolinone ring oxidation. Store lyophilized samples at 4°C to minimize decomposition .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.